1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one
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Overview
Description
1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one is an organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one involves its interaction with molecular targets and pathways. This compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-3-yl)prop-2-en-1-one
- 1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one
Uniqueness
1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one is unique due to its specific structural features, which may confer distinct chemical and biological properties.
Properties
CAS No. |
86041-90-9 |
---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-[4-(2,2-dimethoxyethoxy)phenyl]-3-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H19NO4/c1-21-18(22-2)13-23-16-6-4-15(5-7-16)17(20)8-3-14-9-11-19-12-10-14/h3-12,18H,13H2,1-2H3 |
InChI Key |
IQFOXGCTTCEOCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(COC1=CC=C(C=C1)C(=O)C=CC2=CC=NC=C2)OC |
Origin of Product |
United States |
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